molecular formula C13H19O5PS B13741577 4-((Ethoxy(propylthio)phosphinyl)oxy)benzoic acid methyl ester CAS No. 41082-40-0

4-((Ethoxy(propylthio)phosphinyl)oxy)benzoic acid methyl ester

Cat. No.: B13741577
CAS No.: 41082-40-0
M. Wt: 318.33 g/mol
InChI Key: CIZOWECVNWOCKO-UHFFFAOYSA-N
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Description

4-((Ethoxy(propylthio)phosphinyl)oxy)benzoic acid methyl ester is an organic compound with the molecular formula C13H19O5PS. This compound is known for its unique structure, which includes an ethoxy group, a propylthio group, and a phosphinyl group attached to a benzoic acid methyl ester core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Ethoxy(propylthio)phosphinyl)oxy)benzoic acid methyl ester typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The key steps include:

    Esterification: Benzoic acid is esterified with methanol in the presence of a strong acid catalyst to form methyl benzoate.

    Phosphinylation: The methyl benzoate is then reacted with a phosphinylating agent, such as diethyl phosphite, under controlled conditions to introduce the phosphinyl group.

    Thioether Formation: The resulting intermediate is treated with propylthiol in the presence of a base to form the propylthio group.

    Ethoxylation: Finally, the compound is ethoxylated using ethyl iodide and a base to introduce the ethoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and continuous monitoring to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-((Ethoxy(propylthio)phosphinyl)oxy)benzoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or propylthio groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

4-((Ethoxy(propylthio)phosphinyl)oxy)benzoic acid methyl ester is used in various scientific research fields:

    Chemistry: It serves as a building block in organic synthesis and is used in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing prodrugs and targeted delivery systems.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-((Ethoxy(propylthio)phosphinyl)oxy)benzoic acid methyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby modulating their activity. The phosphinyl group plays a crucial role in its binding affinity and specificity. Additionally, the compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-ethoxy-, ethyl ester: Similar structure but lacks the propylthio and phosphinyl groups.

    Benzoic acid, 4-methyl-, methyl ester: Similar ester core but different substituents.

    Benzoic acid, 4-methoxy-, methyl ester: Contains a methoxy group instead of the ethoxy and propylthio groups.

Uniqueness

4-((Ethoxy(propylthio)phosphinyl)oxy)benzoic acid methyl ester is unique due to the presence of the phosphinyl group, which imparts distinct chemical reactivity and biological activity. The combination of ethoxy, propylthio, and phosphinyl groups in a single molecule makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

41082-40-0

Molecular Formula

C13H19O5PS

Molecular Weight

318.33 g/mol

IUPAC Name

methyl 4-[ethoxy(propylsulfanyl)phosphoryl]oxybenzoate

InChI

InChI=1S/C13H19O5PS/c1-4-10-20-19(15,17-5-2)18-12-8-6-11(7-9-12)13(14)16-3/h6-9H,4-5,10H2,1-3H3

InChI Key

CIZOWECVNWOCKO-UHFFFAOYSA-N

Canonical SMILES

CCCSP(=O)(OCC)OC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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